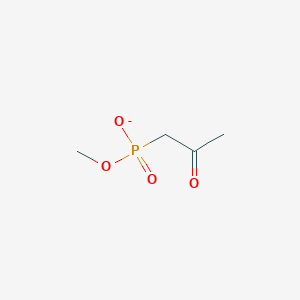
Methyl (2-oxopropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C4H8O4P. It is a phosphonate ester that contains a characteristic C-P bond, where phosphorus is directly bonded to carbon. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are two main synthetic approaches to prepare methyl (2-oxopropyl)phosphonate:
Acylation of Methylphosphonates: This method involves the metalation of dialkyl methylphosphonates, followed by the transformation of the organolithium reagent into an organocuprate reagent. The intermediate is then reacted with acetyl chloride or its synthetic equivalent.
Michaelis–Arbuzov Reaction: This approach involves the reaction of haloacetones with trialkyl phosphites. For instance, iodoacetone can be treated with trimethyl phosphite to form dithis compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the Michaelis–Arbuzov reaction due to its relatively higher yields and feasibility for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-oxopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in substitution reactions, where the phosphonate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl (2-oxopropyl)phosphonate has diverse applications in scientific research:
Biology: It serves as a model compound for studying the behavior of phosphonates in biological systems.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which methyl (2-oxopropyl)phosphonate exerts its effects involves its ability to mimic phosphates and carboxylates of biological molecules. This mimicry allows it to inhibit metabolic enzymes by binding to their active sites, thereby interfering with their normal function .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but with two methyl groups attached to the phosphonate.
Ethyl (2-oxopropyl)phosphonate: Contains ethyl groups instead of methyl groups.
Diethyl (2-oxopropyl)phosphonate: Similar to dimethyl but with ethyl groups.
Uniqueness
This compound is unique due to its specific reactivity and the ease with which it can be synthesized and manipulated in various chemical reactions. Its ability to serve as a precursor for important reagents like the Bestmann–Ohira reagent highlights its significance in organic synthesis .
Propiedades
Número CAS |
52011-39-9 |
|---|---|
Fórmula molecular |
C4H8O4P- |
Peso molecular |
151.08 g/mol |
Nombre IUPAC |
methoxy(2-oxopropyl)phosphinate |
InChI |
InChI=1S/C4H9O4P/c1-4(5)3-9(6,7)8-2/h3H2,1-2H3,(H,6,7)/p-1 |
Clave InChI |
LAAZIZCOBOBXHQ-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)CP(=O)([O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



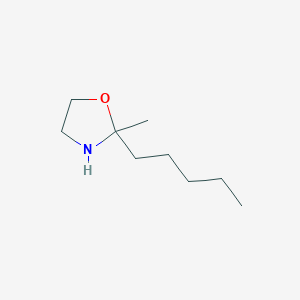
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
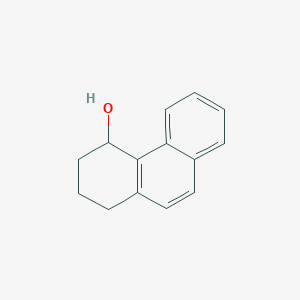

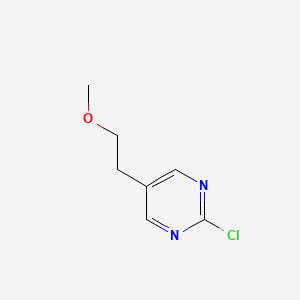

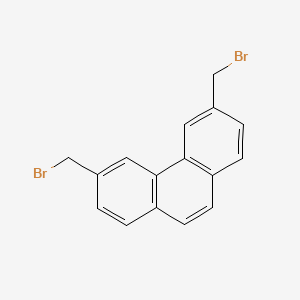
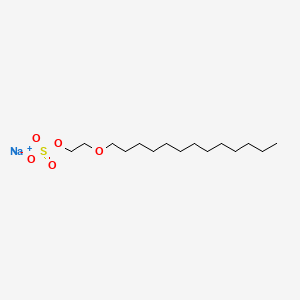
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
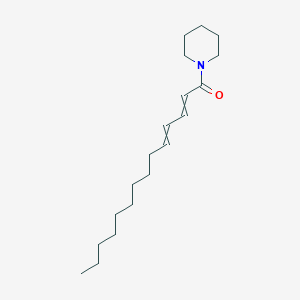

![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
